molecular formula C10H9NaO2 B1445496 sodium 2,3-dihydro-1H-indene-2-carboxylate CAS No. 1803608-69-6

sodium 2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1445496
M. Wt: 184.17 g/mol
InChI Key: YQKHWYIMIDOXHK-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of sodium 2,3-dihydro-1H-indene-2-carboxylate is represented by the InChI code: 1S/C10H10O2.Na/c11-10(12)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 . The molecular weight of the compound is 184.17 .


Physical And Chemical Properties Analysis

Sodium 2,3-dihydro-1H-indene-2-carboxylate is a powder at room temperature .

Scientific Research Applications

Palladium-Catalyzed Reactions

  • Palladium-Catalyzed Methylation and Arylation : Research demonstrates the utility of sodium carboxylates in Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple aliphatic acids. This approach facilitates C-H activation and C-C coupling sequences (Giri et al., 2007).

Coordination Polymers

  • One-Dimensional Coordination Polymers : Sodium and lithium coordination polymers with 1H-indazole-3-carboxylic acid have been synthesized. These exhibit significant effects on crystal packing due to intermolecular hydrogen bonds (Szmigiel-Bakalarz et al., 2020).

Cycloaddition Reactions

  • Cycloaddition of Benzoheteroazepine : The reaction of 2,3-dihydro-1H-1.5-benzodiazepines with dichlorocarbene and the stereo-structures of the products have been studied, demonstrating the potential for complex cycloaddition reactions (Zhang et al., 2010).

Zinc Complexes

  • Zinc(II) Chloride–Methanol Complex : A study on the Zinc(II) Chloride–Methanol Complex of 2-[(1,3-Dihydro-1,3-dioxo-2H-inden-2-ylidene)amino]-1H-indene-1,3(2H)-dionate Sodium Salt revealed interesting structural and fluorescence properties (Davies et al., 1995).

Heterodinuclear Sodium-Iron Complex

  • Iron Substitution in Sodium-Iron Complex : Research on the synthesis and structural characterization of a heterodinuclear iron-sodium complex provides insights into metal coordination chemistry (Kodanko et al., 2005).

Sodium in Organic Chemistry

  • Sodium Chloride in Organic Chemistry : A study highlights the varied applications of sodium chloride in organic chemistry experiments, particularly in the preparation and purification of organic reagents (Huang De-n, 2013).

Energy Storage

  • Sodium-Based Energy Storage Devices : Research on porous heterostructured MXene/carbon nanotube composite paper explores its high volumetric capacity for sodium-based energy storage devices, highlighting the potential for sodium in energy storage applications (Xie et al., 2016).

Sodium-Ion Batteries

  • Overview of Sodium Batteries Research : A paper provides a comprehensive overview of 50 years of research on sodium batteries, emphasizing the potential of sodium in battery technology (Delmas, 2018).

Corrosion Inhibition

  • Indanones Derivatives in Corrosion Inhibition : Research on the anti-corrosive behavior of indanone derivatives on mild steel in hydrochloric acid solution reveals the potential application of these compounds in corrosion inhibition (Saady et al., 2018).

Nucleation Agents in PET

  • Sodium Salts as Nucleation Agents : Sodium salts of carboxylic acids and other weak acids are used as nucleation agents in polyethylene terephthalate (PET) resins, providing insights into their role in polymer science (Gilmer et al., 1995).

Catalysis

  • Copper(II) Complexes in Oxidation Catalysis : Research on mononuclear copper(II) complexes of an arylhydrazone of 1H-indene-1,3(2H)-dione as catalysts for oxidation reactions in ionic liquid medium provides insights into the catalytic properties of these complexes (Tiago et al., 2016).

Safety And Hazards

Sodium 2,3-dihydro-1H-indene-2-carboxylate is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

sodium;2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2.Na/c11-10(12)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKHWYIMIDOXHK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 2,3-dihydro-1H-indene-2-carboxylate

CAS RN

1803608-69-6
Record name sodium 2,3-dihydro-1H-indene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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